molecular formula C21H20N2O3S B2827718 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide CAS No. 378224-68-1

4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide

Cat. No.: B2827718
CAS No.: 378224-68-1
M. Wt: 380.46
InChI Key: KLNVCBHUKYRDSF-NBVRZTHBSA-N
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Description

4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide is a complex organic compound that belongs to the class of thiazolidinediones Thiazolidinediones are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide typically involves the condensation of a thiazolidinedione derivative with an appropriate benzylidene compound. One common method involves the use of a transition-metal-free methodology for the chemoselective reduction of benzylidene thiazolidine-2,4-diones . This approach employs water as the hydrogen source, making it a greener alternative to traditional methods.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and sustainable practices are often emphasized. The use of electrochemical reduction techniques and catalytic processes can enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene moiety to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinediones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . This activation leads to improved insulin sensitivity and anti-inflammatory effects, making it a potential therapeutic agent for metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the N-(4-methylphenyl) group, in particular, may enhance its interaction with certain molecular targets, leading to unique pharmacological properties.

Properties

IUPAC Name

4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-9-11-17(12-10-15)22-19(24)8-5-13-23-20(25)18(27-21(23)26)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,22,24)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNVCBHUKYRDSF-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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